molecular formula C9H18N2O2 B1349361 Ethyl 3-(piperazin-1-yl)propanoate CAS No. 43032-38-8

Ethyl 3-(piperazin-1-yl)propanoate

Cat. No. B1349361
CAS RN: 43032-38-8
M. Wt: 186.25 g/mol
InChI Key: XCLNGVSHLDOGFR-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Identification

One study focused on the synthesis and structure identification of a derivative, highlighting its potential as an anti-malarial agent. The method described is efficient and yields a high-purity product, suggesting its utility for further derivative synthesis and potential therapeutic applications (Mi Sui-qing, 2010).

Chiral Separation

Ethyl 3-(piperazin-1-yl)propanoate derivatives have been resolved into enantiomers, demonstrating the importance of structural variations on chromatographic separation. This study underscores the role of these compounds in chiral chemistry and their potential in stereoselective synthetic processes (Z. Chilmonczyk et al., 2005).

Antispasmodic Activity

Research into unsymmetrical ester derivatives of γ-(4-substituted piperazin-1-yl)-α-phenyl propanols has shown that these compounds exhibit varying degrees of antispasmodic activity. This finding could lead to the development of new therapeutic agents for conditions characterized by spasms or involuntary muscle movements (P. Osadebe et al., 2000).

Anticonvulsant and Antinociceptive Activity

A study on hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones revealed significant anticonvulsant and antinociceptive activities. These findings could contribute to the development of new treatments for epilepsy and pain management (K. Kamiński et al., 2016).

Phase Separation in Chemical Engineering

The influence of piperazine-containing Good’s buffers on the separation of propanols from water has been investigated, demonstrating their potential as mass-separating agents in industrial processes. This research could lead to more efficient and environmentally friendly separation techniques (M. Taha, 2016).

Interaction with Dopamine Receptors

Derivatives have been studied for their affinity to dopamine receptors, offering insights into their potential therapeutic applications in neurological conditions such as Parkinson's disease or schizophrenia (P. V. D. Zee & W. Hespe, 1985).

Safety And Hazards

Ethyl 3-(piperazin-1-yl)propanoate is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)15. Precautionary measures include avoiding breathing mist/vapours/spray, washing exposed skin thoroughly after handling, and using only in a well-ventilated area5.


Future Directions

While I couldn’t find specific future directions for Ethyl 3-(piperazin-1-yl)propanoate, compounds with similar structures are often studied for their potential applications in medicinal chemistry6. Further research could explore the biological activity of this compound and its potential uses in drug development.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

ethyl 3-piperazin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLNGVSHLDOGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371379
Record name ethyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(piperazin-1-yl)propanoate

CAS RN

43032-38-8
Record name ethyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43032-38-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Tanaka, M Akaiwa, K Negoro… - Chemical and …, 2021 - jstage.jst.go.jp
Design, Synthesis, and Structure–Activity Relationships Study of N-Pyrimidyl/Pyridyl-2-thiazolamine Analogues as Novel Positive Allosteric Modulators of M3
Number of citations: 3 www.jstage.jst.go.jp

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